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Compound of Interest

Benzenemethanamine, N-butyl-3-
Compound Name: ]
iodo-

Cat. No.: B3054462

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzenemethanamine, N-butyl-3-iodo-, also known as N-butyl-3-iodobenzylamine, is a
versatile organic compound of significant interest in synthetic and medicinal chemistry. Its
structure, featuring a reactive secondary amine, a benzyl group, and an iodo-substituted
aromatic ring, makes it a valuable intermediate for the synthesis of complex organic molecules
and pharmacologically active agents. The presence of the iodine atom allows for a variety of
cross-coupling reactions, enabling the introduction of the N-butylaminomethylphenyl moiety
into diverse molecular scaffolds. This document provides detailed application notes and
experimental protocols for the synthesis and utilization of this compound.

Physicochemical Properties
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Property Value Reference
Molecular Formula Ci1H1eIN

Molecular Weight 289.16 g/mol

Appearance Expected to be a liquid or low- o

melting solid

N Soluble in common organic
Solubility vent [1]
solvents

Applications in Organic Synthesis

Benzenemethanamine, N-butyl-3-iodo- serves as a key building block in several synthetic
transformations:

o Precursor for Biologically Active Molecules: The parent compound, 3-iodobenzylamine, is a
known starting material for the synthesis of N°-(3-iodobenzyl)-2-substituted-adenosine
derivatives, which are potent and selective agonists for adenosine receptors.[2][3] The N-
butyl group in the target compound can modulate lipophilicity and pharmacological properties
of the final products. It is also a precursor for radioactive 3-iodobenzylguanidine ([*I]MIBG),
used in medical imaging and therapy.[4]

» Substrate for Cross-Coupling Reactions: The carbon-iodine bond is highly reactive towards
palladium-catalyzed cross-coupling reactions. This allows for the facile formation of carbon-
carbon and carbon-heteroatom bonds. Common cross-coupling reactions where this
compound can be employed include:

[¢]

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.[5]

[¢]

Heck Reaction: Coupling with alkenes.[5]

o

Sonogashira Coupling: Reaction with terminal alkynes.[5]

o

Buchwald-Hartwig Amination: Formation of C-N bonds.[6]

[¢]

Negishi Coupling: Coupling with organozinc reagents.[5]
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o Stille Coupling: Reaction with organostannanes.[5]

These reactions are instrumental in the construction of complex molecular architectures found
in many pharmaceuticals and advanced materials.

Experimental Protocols
Protocol 1: Synthesis of Benzenemethanamine, N-butyl-
3-iodo- via Reductive Amination

This protocol describes the synthesis of the title compound from 3-iodobenzaldehyde and n-
butylamine via reductive amination, a reliable method for the preparation of N-alkylated
amines.[7][8]

Reaction Scheme:

Reactants

G-Iodobenzaldehyde 1.

' n-Butylamine ' 2. Product

Benzenemethanamine)

Reagents N-butyl-3-iodo-

(Sodium Triacetoxyborohydrid

. Reducing Agent A
(NaBH(OAC)3) )

Solvent

(Dichloromethane (DCMD

Click to download full resolution via product page
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Caption: Synthetic scheme for N-butyl-3-iodobenzylamine.
Materials:

e 3-lodobenzaldehyde

e n-Butylamine

e Sodium triacetoxyborohydride (NaBH(OAC)3)

¢ Dichloromethane (DCM), anhydrous

e Saturated aqueous sodium bicarbonate solution

e Brine (saturated aqueous sodium chloride solution)
e Anhydrous magnesium sulfate (MgSQOa)

e Round-bottom flask

o Magnetic stirrer

e Separatory funnel

» Rotary evaporator

Procedure:

To a solution of 3-iodobenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) in a
round-bottom flask, add n-butylamine (1.1 eq).

 Stir the mixture at room temperature for 30 minutes to allow for the formation of the
intermediate imine.

e Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

o Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by
thin-layer chromatography (TLC).
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e Upon completion, quench the reaction by the slow addition of saturated aqueous sodium
bicarbonate solution.

» Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x).
o Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

« Filter the mixture and concentrate the filtrate under reduced pressure using a rotary
evaporator.

» Purify the crude product by column chromatography on silica gel to afford the pure
Benzenemethanamine, N-butyl-3-iodo-.

Quantitative Data (Expected):

Parameter Value Reference
Yield 80-95% [8]
Reaction Time 12-24 hours [7]

Purity >95% (after chromatography)

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of
Benzenemethanamine, N-butyl-3-iodo- with an arylboronic acid.[5]

Reaction Workflow:
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Benzenemethanamine, N-butyl-3-iodo-
Arylboronic Acid
Pd Catalyst (e.g., Pd(PPhs)a4)
Base (e.g., K2COs)
Solvent (e.g., Toluene/Water)

!

Heat Reaction Mixture
(e.g., 80-100 °C)

Aqueous Workup
& Extraction
(Column Chromatographa

Click to download full resolution via product page
Caption: Workflow for a Suzuki-Miyaura coupling reaction.
Materials:
 Benzenemethanamine, N-butyl-3-iodo-
o Arylboronic acid (1.2 eq)

o Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPhs)4, 0.05 eq)
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» Base (e.g., Potassium carbonate, K2COs, 2.0 eq)
¢ Solvent system (e.g., Toluene and Water, 4:1 v/v)
e Schlenk flask or sealed tube

e Inert atmosphere (Nitrogen or Argon)

e Magnetic stirrer with heating

o Standard workup and purification reagents
Procedure:

e To a Schlenk flask or sealed tube under an inert atmosphere, add Benzenemethanamine,
N-butyl-3-iodo- (1.0 eq), the arylboronic acid (1.2 eq), palladium catalyst (0.05 eq), and
base (2.0 eq).

e Add the degassed solvent system (toluene and water).

e Heat the reaction mixture to 80-100 °C with vigorous stirring.

e Monitor the reaction by TLC or GC-MS until the starting material is consumed.

e Cool the reaction mixture to room temperature and dilute with water.

o Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

o Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
 Filter and concentrate the solvent under reduced pressure.

o Purify the crude product by column chromatography to obtain the desired coupled product.

Quantitative Data (Example Yields for Suzuki Coupling of lodoarenes):
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) Catalyst
Arylboronic : Temperatur .
. Loading Base Solvent Yield (%)
Acid e (°C)
(mol%)

Phenylboroni

_ 2 K2COs Toluene/H20 100 >90
c acid
4-
Methoxyphen 2 K2COs Toluene/H20 100 >90

ylboronic acid

4-
Trifluorometh

K2COs Toluene/H20 100 >85
ylphenylboro

nic acid

Note: These are representative yields for Suzuki reactions of iodoarenes and may vary for the
specific substrate.

Safety Information

 Benzenemethanamine, N-butyl-3-iodo-: Handle with appropriate personal protective
equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated
fume hood. The parent compound, 3-iodobenzylamine, is reported to be an irritant and may
cause sensitization.[9]

e Reagents: Consult the Safety Data Sheets (SDS) for all reagents used in the experimental
protocols. Sodium triacetoxyborohydride is a moisture-sensitive reducing agent. Palladium
catalysts are toxic and should be handled with care.

Conclusion

Benzenemethanamine, N-butyl-3-iodo- is a valuable and versatile building block for organic
synthesis. Its utility in preparing complex, biologically active molecules through straightforward
N-alkylation and subsequent cross-coupling reactions makes it a compound of high interest for
researchers in drug discovery and materials science. The provided protocols offer reliable
methods for its synthesis and application, paving the way for the development of novel
chemical entities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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